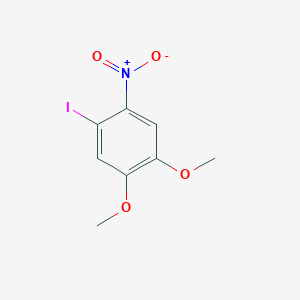

4-Iodo-5-nitro-1,2-dimethoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

14120-13-9 |

|---|---|

Molecular Formula |

C8H8INO4 |

Molecular Weight |

309.06 g/mol |

IUPAC Name |

1-iodo-4,5-dimethoxy-2-nitrobenzene |

InChI |

InChI=1S/C8H8INO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 |

InChI Key |

JTESSAIGBDTIRH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])I)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Iodo 5 Nitro 1,2 Dimethoxybenzene

Reactivity of the Aromatic Core

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. lumenlearning.com It involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.com The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the ring.

In the case of 4-Iodo-5-nitro-1,2-dimethoxybenzene, the two methoxy (B1213986) groups strongly activate the ring towards EAS and direct incoming electrophiles to the positions ortho and para to them. The nitro group, being a strong deactivator, will direct incoming electrophiles to the positions meta to it. The iodine atom is a weak deactivator but also an ortho-, para-director.

Considering the positions on the benzene ring of this compound:

Position 3 is ortho to the methoxy group at position 2 and meta to the nitro group at position 5.

Position 6 is ortho to the methoxy group at position 1 and para to the nitro group at position 5.

Given the powerful activating and directing effects of the methoxy groups, any further electrophilic substitution, such as halogenation or nitration, would be expected to occur at the positions most strongly activated by these groups. The nitro group's deactivating effect will significantly disfavor substitution at positions ortho and para to it. Therefore, the most likely positions for electrophilic attack are positions 3 and 6.

A study on the nitration of 2-fluoro-1,4-dimethoxybenzene showed that the fluoro-substituent, which is also an ortho-, para-director, overwhelmingly directed the incoming nitro group to the para position. mdpi.com This suggests that in a competitive scenario, the directing effects of the existing substituents play a crucial role in determining the regiochemical outcome.

The introduction of a new functional group via EAS would further modify the reactivity of the aromatic ring. For instance, if a nitration reaction were to occur, the introduction of a second nitro group would further deactivate the ring, making subsequent EAS reactions more difficult to achieve. Conversely, if a reaction led to the modification of the existing nitro group, for example, its reduction to an amino group, the ring would become significantly more activated towards further electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. youtube.com

The nitro group in this compound is a potential leaving group in SNAr reactions, particularly given its activation by the ortho and para methoxy groups. However, the nitro group is generally a poor leaving group in the absence of strong activation. Research on other nitroaromatic compounds has shown that the nitro group can be displaced by strong nucleophiles. For example, in the synthesis of certain compounds, the nitro group of a dinitrobenzene derivative was displaced by piperidine (B6355638) and pyrrolidine. mdpi.com

While there is no specific data on the displacement of the nitro group in this compound by a fluoride (B91410) ion, the principles of SNAr suggest that such a reaction would be challenging but potentially feasible under harsh conditions. The success of such a reaction would depend on the nucleophilicity of the fluoride source and the reaction conditions employed.

The iodine atom in this compound is another potential leaving group for SNAr reactions. Aryl iodides are known to participate in nucleophilic substitution reactions, often catalyzed by transition metals. The presence of the electron-withdrawing nitro group ortho to the iodine atom would activate it towards nucleophilic attack.

Studies on similar halogenated nitroaromatic compounds have demonstrated that the halogen can be displaced by nucleophiles. For instance, in a related compound, 1-fluoro-2-iodo-5-methyl-4-nitrobenzene, the iodine atom can be displaced by other halogens, although the reaction conditions can be harsh. This suggests that the iodine atom in this compound could be susceptible to nucleophilic displacement, particularly with strong nucleophiles or under catalytic conditions.

Influence of Activating Groups (Nitro) and Leaving Groups (Iodine) on SNAr Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides. The reaction proceeds via a two-step mechanism: initial attack by a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The rate and feasibility of this reaction are profoundly influenced by the nature of the substituents on the aromatic ring and the identity of the leaving group.

In the case of this compound, the nitro group (–NO₂) plays a pivotal role as a strong electron-withdrawing group. Positioned ortho and para to the site of nucleophilic attack, such groups are essential for activating the aromatic ring towards substitution. youtube.com The nitro group stabilizes the negatively charged Meisenheimer complex through resonance, delocalizing the charge and lowering the activation energy of the first, rate-determining step. youtube.com

The role of iodine as a leaving group in SNAr reactions is counterintuitive when compared to SN1 and SN2 reactions. In SNAr, the cleavage of the carbon-halogen bond occurs in the second, fast step and is not rate-determining. masterorganicchemistry.com Consequently, the bond strength is less important than the halogen's ability to stabilize the intermediate. The reactivity trend for halogens in SNAr is often F > Cl > Br > I. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step. youtube.com While iodine is a good leaving group in terms of its stability as an iodide ion, its lower electronegativity makes the initial nucleophilic attack slower compared to an analogous aryl fluoride. masterorganicchemistry.com

Transformations Involving the Iodine Atom

The iodine atom in this compound is the primary site for a variety of synthetic transformations, most notably those involving transition-metal catalysis.

Carbon-Halogen Bond Activation in Transition-Metal Catalysis

The carbon-iodine (C–I) bond is the most reactive among the carbon-halogen bonds in transition-metal catalyzed cross-coupling reactions. The relative reactivity order is generally C–I > C–OTf > C–Br >> C–Cl. mdpi.com This high reactivity is due to the lower bond dissociation energy of the C–I bond, which facilitates the crucial oxidative addition step, often the rate-determining step in catalytic cycles involving palladium(0) complexes. mdpi.com The presence of the electron-withdrawing nitro group on the aromatic ring can further influence the rate of oxidative addition.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

This compound serves as an effective electrophilic partner in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Reaction: This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. mdpi.com While nitroarenes are generally well-tolerated, their use can sometimes require specific catalytic systems, particularly bulky biarylphosphine ligands, to achieve high efficiency. mdpi.com The coupling of nitro-substituted aryl halides like this compound with various arylboronic acids proceeds in the presence of a palladium catalyst and a base.

Heck Reaction: A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl) acrylate, a precursor to naturally occurring carpatamides, using a Palladium(II)-catalyzed Heck reaction with 1-iodo-2,4-dimethoxy-5-nitrobenzene as a key starting material. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org The reaction typically uses a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org Research has shown that the cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) can proceed smoothly to quantitative yield under mild, aerobic conditions. nih.gov This suggests that this compound would be a highly suitable substrate for similar transformations, benefiting from the high reactivity of the C-I bond.

| Reaction | Coupling Partner | Catalyst System | Typical Conditions |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., BrettPhos) | Base (e.g., K₃PO₄), Solvent (e.g., 1,4-dioxane), Heat mdpi.com |

| Heck | Methyl acrylate | Pd(OAc)₂, PPh₃ | Base (e.g., Et₃N), Solvent (e.g., DMF), Heat researchgate.net |

| Sonogashira | Terminal Alkyne | Pd(OAc)₂, (Optional CuI) | Base (e.g., Dabco), Solvent (e.g., DMF), Room Temp nih.gov |

Development of Catalytic Systems for Specific Coupling Partners

The efficiency of cross-coupling reactions with substrates like this compound can be highly dependent on the catalytic system. For Suzuki-Miyaura reactions involving nitroarenes, the choice of ligand is often critical. mdpi.com Bulky, electron-rich biarylphosphine ligands such as SPhos, RuPhos, and BrettPhos have been shown to be effective in promoting the coupling of challenging substrates. mdpi.com These ligands help to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. For Sonogashira couplings, while traditional systems use a combination of palladium and copper catalysts, copper-free conditions have been developed that are efficient for a range of aryl iodides and bromides, which can be advantageous in certain synthetic contexts to avoid homocoupling of the alkyne. nih.gov

Hypervalent Iodine Chemistry Derivatization

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are valuable reagents in organic synthesis due to their oxidizing properties and low toxicity. organic-chemistry.orgnih.gov These compounds typically exist in the +3 (Iodine(III)) or +5 (Iodine(V)) oxidation state.

Synthesis and Reactivity of Iodine(III) and Iodine(V) Derivatives

The synthesis of hypervalent iodine compounds from aryl iodides typically involves oxidation. However, the synthesis of such derivatives from electron-deficient aryl iodides, such as this compound, presents a significant challenge. The electron-withdrawing nitro group deactivates the iodine atom towards electrophilic attack by oxidizing agents, making the formation of the corresponding iodine(III) or iodine(V) species difficult.

While there are no specific reports found on the successful synthesis of hypervalent iodine derivatives starting from this compound, studies on the closely related o-nitroiodobenzene provide insight. Research has shown that the reaction of o-nitroiodobenzene with agents like m-chloroperoxybenzoic acid (mCPBA) can lead to novel hypervalent iodine compounds where the ortho-nitro group plays a crucial role in stabilizing the resulting structure. researchgate.netresearchgate.net This suggests that while challenging, the formation of hypervalent iodine species from nitro-substituted aryl iodides is not impossible, but may require specific conditions or lead to unique, stabilized structures. The general methods for preparing common hypervalent iodine reagents, such as the hydrolysis of (diacetoxyiodo)arenes to form iodosylarenes, have been applied to substrates like 4-nitroiodobenzene. arkat-usa.org This indicates that if the initial oxidation to the iodine(III) state can be achieved for this compound, subsequent derivatization would likely be feasible.

Reactivity of the Methoxy Groups

Demethylation and Alkylation Reactions

Demethylation of methoxy groups in aromatic compounds is a common transformation, often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. While specific studies detailing the demethylation of this compound are not prevalent in the surveyed literature, the general reactivity of nitro-substituted veratroles suggests that such reactions are feasible. The presence of the electron-withdrawing nitro group can influence the reaction conditions required for demethylation.

Alkylation of the oxygen atoms of the methoxy groups is generally not a facile reaction under typical conditions. Instead, the reactivity of the aromatic ring itself is more pronounced, and any alkylation attempts would likely target the ring through electrophilic substitution, provided the conditions could overcome the deactivating effects of the nitro group.

Role in Electronic Activation and Steric Hindrance

The methoxy groups play a dual role in influencing the reactivity of the aromatic ring. Electronically, they are activating groups due to their ability to donate electron density to the benzene ring through resonance (+M effect). This effect increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack at the positions ortho and para to the methoxy groups.

However, in this compound, the positions activated by the methoxy groups are already substituted. The position para to the C1-methoxy group is occupied by the iodine atom, and the position para to the C2-methoxy group is occupied by the nitro group. The ortho positions are either adjacent to other bulky substituents or are the sites of the other methoxy group.

Sterically, the methoxy groups, in conjunction with the adjacent large iodine atom, create a crowded environment on one side of the molecule. This steric hindrance can impede the approach of reagents, potentially influencing the regioselectivity of reactions and favoring attack at less hindered sites. The large size of the iodine atom is noted to impede subsequent ortho substitutions in similar molecules .

Reactivity of the Nitro Group

The nitro group is a dominant functional group in this compound, strongly influencing the molecule's electronic properties and serving as a key site for synthetic transformations.

Reduction to Amino and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group to an amino group is a fundamental and well-documented transformation for aromatic nitro compounds. This reaction is crucial for the synthesis of anilines, which are versatile intermediates in the preparation of a wide range of more complex molecules. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups.

In a synthetic route involving a structurally related compound, 2-nitro-4,5-dimethoxy-2'-ethylbiphenyl, the nitro group was successfully reduced to the corresponding amine in quantitative yield using hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst. This method is known for its efficiency and is often compatible with other functional groups.

Other common reagents for the reduction of aromatic nitro groups include:

Metals in acidic media (e.g., tin and hydrochloric acid, or iron and acetic acid)

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) google.com

Sodium hydrosulfite (Na2S2O4)

The selective reduction of the nitro group in the presence of an iodine substituent is generally achievable, as the carbon-iodine bond is typically stable to many of these reducing conditions. The resulting 4-amino-5-iodo-1,2-dimethoxybenzene is a valuable synthetic intermediate.

Depending on the reaction conditions and the reducing agent employed, the reduction of the nitro group can also yield other nitrogen-containing functional groups, such as hydroxylamines or azo compounds.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Reduction | Hydrazine/Raney Nickel | Amino (-NH2) |

| Reduction | Fe/HCl or Sn/HCl | Amino (-NH2) |

| Reduction | Catalytic Hydrogenation (H2, Pd/C) | Amino (-NH2) |

Contribution to Overall Aromatic Ring Activation/Deactivation

The nitro group exerts a powerful influence on the reactivity of the benzene ring. It is a strong electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). This strong deactivation significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic aromatic substitution reactions.

Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. In this molecule, the iodine atom is para to the nitro group. This arrangement facilitates the potential displacement of the iodide by a strong nucleophile. However, the presence of two electron-donating methoxy groups ortho and meta to the site of substitution would counteract this activation to some extent.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and multi-dimensional NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within 4-Iodo-5-nitro-1,2-dimethoxybenzene can be thoroughly investigated.

High-Resolution ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the electronic environment of each proton and carbon atom in a molecule. In this compound, the substitution pattern on the benzene (B151609) ring gives rise to a distinct set of signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at the C3 position (H-3) and the proton at the C6 position (H-6) would appear as singlets due to the absence of adjacent protons for spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, causing a downfield shift (to a higher ppm value) for the adjacent proton (H-6). The methoxy (B1213986) groups (-OCH₃) are electron-donating, which would typically cause an upfield shift. The iodine atom exerts a combination of a weak electron-withdrawing inductive effect and a stronger electron-donating resonance effect. The two methoxy groups will each produce a singlet in the upfield region of the spectrum. Based on analogous compounds like 1,2-dimethoxy-4-nitrobenzene, the aromatic protons are expected in the range of 7.0-8.0 ppm, and the methoxy protons around 3.9-4.1 ppm. For instance, in 1-iodo-2-nitrobenzene, the proton ortho to the nitro group appears at approximately 8.04 ppm, while in 1,2-dimethoxybenzene (B1683551), the aromatic protons resonate around 6.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons, and two signals for the methoxy carbons. The chemical shifts are significantly affected by the substituents. The carbon atom bearing the nitro group (C-5) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbons attached to the electron-donating methoxy groups (C-1 and C-2) will be shifted upfield relative to unsubstituted benzene. The carbon atom bonded to the iodine (C-4) will experience a characteristic upfield shift due to the "heavy atom effect". For comparison, the carbon bearing the iodine in 1-iodo-4-nitrobenzene (B147127) appears at approximately 97 ppm. researchgate.net The chemical shifts for the methoxy carbons are typically found in the 55-65 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.2 | - |

| H-6 | ~7.8 | - |

| 1-OCH₃ | ~4.0 | ~56 |

| 2-OCH₃ | ~4.0 | ~56 |

| C-1 | - | ~150 |

| C-2 | - | ~153 |

| C-3 | - | ~110 |

| C-4 | - | ~90 |

| C-5 | - | ~145 |

| C-6 | - | ~115 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. In the case of this compound, no cross-peaks would be expected between the aromatic protons (H-3 and H-6) as they are isolated singlets. This absence of correlation would confirm their para-like relationship with respect to each other, separated by substituents.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively assign the proton signals to their corresponding carbon atoms. For example, the signal for H-3 would show a cross-peak with the signal for C-3, and H-6 would correlate with C-6. The methoxy proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity of the molecule. For instance, the H-3 proton would be expected to show correlations to C-1, C-2, C-4, and C-5. The H-6 proton would likely show correlations to C-1, C-4, and C-5. The methoxy protons would show correlations to their attached carbons (C-1 and C-2, respectively), confirming the placement of these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, regardless of their bonding connectivity. In this molecule, a NOESY experiment could show a correlation between the protons of one of the methoxy groups and the adjacent aromatic proton (e.g., between the 1-OCH₃ protons and H-6, and between the 2-OCH₃ protons and H-3). This would provide further confirmation of the substituent arrangement on the benzene ring.

Dynamic NMR Studies for Conformational Analysis

For a rigid aromatic molecule like this compound, significant conformational dynamics that would be observable by NMR at typical temperatures are not expected. The rotation of the methoxy and nitro groups around their single bonds to the aromatic ring is generally fast on the NMR timescale, resulting in averaged signals. Therefore, dynamic NMR studies are not highly relevant for the primary structural elucidation of this compound.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Single Crystal X-ray Structure Determination of this compound

While a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases, the expected structural features can be predicted based on related compounds. The molecule is expected to be largely planar, with the nitro group possibly being slightly twisted out of the plane of the benzene ring. This is a common feature in nitroaromatic compounds due to steric interactions with adjacent substituents. For example, in the crystal structure of 4-Chloro-1-iodo-2-nitrobenzene, the nitro group is disordered and twisted out of the benzene ring plane by approximately 29° and 51°. nih.gov The C-I, C-N, and C-O bond lengths and the internal angles of the benzene ring will be influenced by the electronic nature of the substituents.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking, Hydrogen Bonding)

The solid-state packing of this compound would be governed by a variety of non-covalent interactions.

Halogen Bonding: A significant interaction expected in the crystal structure is halogen bonding. The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with an electron-rich atom (a Lewis base) on a neighboring molecule. acs.org In this case, the oxygen atoms of the nitro group or the methoxy groups of an adjacent molecule could act as halogen bond acceptors. This type of interaction, denoted as C-I···O, is a directional interaction that can play a crucial role in the crystal packing. For instance, in the crystal structure of the related 1,2-diiodo-4,5-dimethoxybenzene, C-I···O and C-I···I interactions are observed to define the crystal packing. uchile.clnih.gov

Hydrogen Bonding: While there are no classical hydrogen bond donors (like O-H or N-H) in the molecule, weak C-H···O hydrogen bonds may be present. The aromatic C-H groups and the methoxy C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro or methoxy groups on adjacent molecules.

The interplay of these intermolecular forces would dictate the specific three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility.

Polymorphism and Crystal Engineering Studies

For instance, the crystal structure of the related compound 1,2-dimethoxy-4-nitrobenzene has been cataloged in the Cambridge Structural Database (CCDC). nih.gov Analysis of such related structures can provide a basis for theoretical crystal structure prediction and guide experimental crystallization screening for this compound. The presence of a bulky iodine atom and a polar nitro group, in addition to the two methoxy groups on the benzene ring, introduces specific steric and electronic factors that will govern the intermolecular interactions and, consequently, the crystal packing.

Crystal engineering principles suggest that hydrogen bonding, halogen bonding (involving the iodine atom), and π-π stacking interactions are likely to be significant in the crystal lattice of this compound. The interplay of these non-covalent interactions can lead to the formation of different polymorphs under various crystallization conditions (e.g., solvent, temperature, and saturation).

Table 1: Crystallographic Data for the Related Compound 1,2-dimethoxy-4,5-dinitrobenzene

| Parameter | Value |

| CCDC Number | 225851 |

| Empirical Formula | C₈H₈N₂O₆ |

| Formula Weight | 228.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This data is for a structurally related compound and is provided for comparative purposes. nih.gov

Future research involving single-crystal X-ray diffraction studies on this compound is essential to definitively determine its crystal structure and explore its potential for polymorphism.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition and for gaining insights into its structure through fragmentation analysis.

For this compound (C₈H₈INO₄), HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula. The theoretical exact mass can be calculated, and experimental measurements from HRMS should align closely with this value, typically within a few parts per million (ppm).

Table 2: Predicted HRMS Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 309.95708 |

| [M+Na]⁺ | 331.93902 |

| [M-H]⁻ | 307.94252 |

Data sourced from predicted values. uni.lu

The fragmentation pattern of this compound in mass spectrometry is expected to be influenced by the presence of the iodo, nitro, and dimethoxy functional groups. While direct experimental fragmentation data for this specific compound is not available, general fragmentation patterns for related structures can be informative.

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it, such as NO or O. nih.gov The presence of an iodine atom, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion and its fragments. whitman.edu A characteristic peak at m/z 127 corresponding to the iodine cation (I⁺) is often observed. whitman.edu The fragmentation of the dimethoxybenzene moiety would likely involve the loss of methyl groups (CH₃) or formaldehyde (B43269) (CH₂O).

A plausible fragmentation pathway could involve initial loss of the nitro group, followed by sequential loss of methyl radicals from the methoxy groups. Alternatively, cleavage of the C-I bond could occur. A detailed fragmentation study using techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD) would be necessary to elucidate the precise fragmentation pathways. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their vibrational modes. For this compound, the spectra would exhibit characteristic bands corresponding to the vibrations of the substituted benzene ring, the nitro group, the methoxy groups, and the carbon-iodine bond.

Although experimental IR and Raman spectra for this compound are not published, theoretical calculations and data from analogous compounds allow for the prediction of key vibrational frequencies. Density Functional Theory (DFT) calculations on similar molecules, such as iodonitrobenzene isomers and substituted dimethoxybenzenes, provide a reliable basis for these predictions. researchgate.netuninsubria.it

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | 1510 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1325 - 1385 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy (O-CH₃) | C-H Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| C-O (Aryl ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Aryl ether) | Symmetric Stretching | 1020 - 1075 |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 |

| C-I | Stretching | 500 - 600 |

These are predicted ranges based on data from analogous compounds. researchgate.netspectroscopyonline.com

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The nitro group will show strong characteristic absorptions for its asymmetric and symmetric stretching modes. researchgate.net The methoxy groups will be identifiable by their C-H stretching bands below 3000 cm⁻¹ and the C-O stretching vibrations. The substitution pattern on the benzene ring will influence the positions of the C-H out-of-plane bending bands, which are diagnostic for the arrangement of substituents. spectroscopyonline.com The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum.

A comprehensive analysis using both IR and Raman spectroscopy, coupled with DFT calculations, would be required for a complete assignment of the vibrational modes of this compound.

Theoretical and Computational Investigations of 4 Iodo 5 Nitro 1,2 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties. While no specific DFT studies on 4-Iodo-5-nitro-1,2-dimethoxybenzene have been found, a hypothetical study would typically involve the following analyses:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. For this compound, one would expect the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro and iodo groups to significantly influence the spatial distribution and energies of these frontier orbitals.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

Note: The table above is for illustrative purposes only, as no published data exists.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitro group would be expected to create a significant region of positive potential, while the methoxy groups and the benzene (B151609) ring would exhibit more negative potential. The iodine atom's contribution would be more complex due to its size and polarizability.

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron density on each atom. This would reveal the extent of electron withdrawal by the nitro and iodo groups and electron donation by the methoxy groups. Bond order analysis would quantify the strength and nature (single, double, etc.) of the covalent bonds within the molecule.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide highly accurate predictions of energies and molecular properties. Such calculations would be valuable for benchmarking the results from DFT and for obtaining more precise values for properties like bond lengths, bond angles, and vibrational frequencies of this compound. To date, no such high-accuracy calculations have been reported for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be a powerful tool to elucidate the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. For instance, in a patent describing the use of this compound in the synthesis of other molecules, computational studies could model the reaction pathways, determine the most likely mechanism, and explain the observed product distribution. However, no computational studies on the reaction mechanisms involving this specific compound are currently available in the scientific literature.

Transition State Characterization and Reaction Pathway Determination

In a typical SNAr reaction involving a nitro-activated aryl halide, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine). This process is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. youtube.commasterorganicchemistry.commdpi.com

The reaction pathway generally proceeds through the formation of a high-energy intermediate known as a Meisenheimer complex or a σ-adduct. masterorganicchemistry.comnih.gov This intermediate is a resonance-stabilized carbanion. The transition state leading to this intermediate is the highest point on the energy profile for this step and represents the kinetic barrier to the reaction. masterorganicchemistry.com

Computational techniques like the Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) methods are employed to locate these transition state structures. github.io These methods require the optimized geometries of the reactants and products (or an estimate of the transition state structure for QST3) to find the saddle point on the potential energy surface that connects them. github.io Once located, frequency calculations are performed on the transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. youtube.com

For this compound, a nucleophilic attack would likely lead to a transition state where the new bond from the nucleophile is partially formed, and the C-I bond is partially broken. The geometry of this transition state would be distorted from the planar aromatic ring of the reactant. Following the reaction coordinate from the transition state in one direction would lead to the Meisenheimer intermediate, while moving in the opposite direction would lead back to the reactants. A second transition state would then be crossed as the iodide leaving group departs, restoring the aromaticity of the ring to form the final product. masterorganicchemistry.com In some cases, particularly with highly activated systems, the reaction may proceed through a concerted mechanism where the addition of the nucleophile and the departure of the leaving group occur in a single step, thus avoiding a distinct intermediate. nih.gov

Calculation of Activation Energies and Reaction Thermodynamics

The calculation of activation energies (Ea or ΔG‡) and reaction thermodynamics (ΔH, ΔS, and ΔG) provides quantitative data on the feasibility and kinetics of a chemical reaction. These values are derived from the potential energy surface computed using quantum mechanical methods like DFT. youtube.comyoutube.com

The activation energy is the energy difference between the reactants and the transition state. youtube.com A lower activation energy implies a faster reaction rate. For this compound, the activation energy for a given reaction, such as nucleophilic substitution, would be heavily influenced by the nature of the nucleophile and the solvent. Computational studies on similar nitroaromatic compounds have shown that the presence of electron-withdrawing groups, like the nitro group, generally lowers the activation barrier for nucleophilic attack. nih.govacs.org

The thermodynamics of the reaction are determined by comparing the energies of the reactants and products. The enthalpy of reaction (ΔH) is the difference in the electronic energies, including zero-point vibrational energy corrections, between products and reactants. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one. youtube.com The entropy of reaction (ΔS) relates to the change in disorder, and the Gibbs free energy of reaction (ΔG), calculated as ΔG = ΔH - TΔS, determines the spontaneity of the reaction at a given temperature (T). A negative ΔG indicates a spontaneous reaction. youtube.com

Table 1: Key Thermodynamic and Kinetic Parameters in Reaction Analysis

| Parameter | Symbol | Description | Computational Determination |

| Activation Energy | Ea or ΔG‡ | The minimum energy required to initiate a chemical reaction. | Energy difference between the transition state and the reactants. |

| Enthalpy of Reaction | ΔH | The net change in heat content during a reaction. | Energy difference between the products and the reactants, with thermal corrections. |

| Entropy of Reaction | ΔS | The change in the degree of disorder of the system. | Calculated from vibrational frequencies and rotational/translational partition functions. |

| Gibbs Free Energy | ΔG | The measure of the spontaneity of a reaction. | ΔG = ΔH - TΔS. A negative value indicates a spontaneous process. |

Modeling of Intermolecular Interactions

The way molecules interact with each other governs their physical properties in the condensed phase, such as their crystal structure and solubility. For this compound, a combination of non-covalent interactions is expected to dictate its supramolecular chemistry.

Detailed Analysis of Halogen Bonding (σ-Hole Interactions)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.netnih.gov This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen. A region of positive electrostatic potential, known as a σ-hole, forms on the halogen atom along the axis of the covalent bond (e.g., C-I). researchgate.netosti.gov This positive σ-hole can then interact favorably with a nucleophilic region on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom, or even a π-electron system. nih.govosti.gov

In this compound, the iodine atom is an excellent candidate for forming strong halogen bonds. The electron-withdrawing nature of the nitro group and the aromatic ring enhances the positive character of the σ-hole on the iodine atom, making it a more potent halogen bond donor. researchgate.net Computational modeling can visualize and quantify this σ-hole, and predict the strength and geometry of the resulting halogen bonds.

Studies on related di-halogenated dimethoxybenzene compounds have shown the importance of halogen bonding in determining their crystal packing. For instance, in 1,2-diiodo-4,5-dimethoxybenzene, C—I···O synthons are prevalent, forming linear chains which are then interlinked by C—I···I—C interactions. This is in contrast to the dibromo analogue, where C—Br···Br—C links are more dominant. nih.govnih.gov This highlights the strength of iodine as a halogen bond donor. In the case of this compound, strong C-I···O interactions with the oxygen atoms of the nitro or methoxy groups of neighboring molecules are highly probable.

Non-Covalent Interactions in Molecular Aggregates and Crystal Lattices

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weaker C-H···O hydrogen bonds can still form between the methyl or aromatic C-H groups and the oxygen atoms of the nitro or methoxy groups on adjacent molecules. These interactions, although individually weak, can collectively contribute significantly to the lattice energy.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. These can occur in either a face-to-face or an offset (displaced) arrangement. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro, iodo) substituents creates a polarized π-system, which can favor offset stacking to minimize electrostatic repulsion.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions within the crystal lattice, providing a comprehensive picture of the forces holding the molecules together. semanticscholar.org The interplay of these various interactions determines the final, most thermodynamically stable crystal structure. Studies on energetic molecular crystals have shown that a dense network of non-covalent interactions can significantly impact properties like stability and density. rsc.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govnih.gov These models are particularly valuable for screening large numbers of compounds and for prioritizing synthesis and testing. For a compound like this compound, QSAR models could be developed to predict its potential toxicity, while QSPR models could predict physical properties like boiling point or solubility.

The development of a QSAR/QSPR model involves several key steps:

Data Collection: A dataset of compounds with known activities or properties is assembled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical relationship between the descriptors and the activity/property. osti.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. osti.gov

For nitroaromatic compounds, QSAR studies have often focused on predicting their toxicity, as many are environmental pollutants. nih.govnih.gov The molecular descriptors found to be important in these models often relate to:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for membrane transport and bioavailability. nih.gov

Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), atomic charges, and dipole moment are important. For nitroaromatics, a low ELUMO is often correlated with higher toxicity, as it relates to the molecule's ability to accept electrons and undergo metabolic reduction, a key step in their mechanism of toxicity. nih.gov

Steric/3D Properties: Descriptors from methods like Comparative Molecular Field Analysis (CoMFA) quantify the 3D steric and electrostatic fields around the molecule, which are important for receptor binding. researchgate.net

Topological Indices: These descriptors encode information about molecular size, shape, and branching.

Table 2: Common Descriptors in QSAR/QSPR Models for Nitroaromatic Compounds

| Descriptor Class | Example Descriptor | Property Encoded | Relevance to Nitroaromatics |

| Hydrophobicity | logP | Lipophilicity, ability to cross biological membranes. | Often a key factor in bioavailability and toxicity. nih.gov |

| Electronic | ELUMO | Electron-accepting ability. | Correlates with metabolic activation by nitroreductases. nih.gov |

| Electronic | Dipole Moment | Molecular polarity. | Influences solubility and interactions with polar environments. |

| Steric | Molecular Volume/Surface Area | Size and shape of the molecule. | Affects binding to biological targets. |

| 3D-QSAR | CoMFA/CoMSIA Fields | 3D steric and electrostatic potential. | Provides a detailed 3D map for receptor interaction. researchgate.net |

| Topological | Connectivity Indices | Molecular branching and connectivity. | Encodes structural information in a simple numerical value. |

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Aromatic Architectures

The true utility of 4-Iodo-5-nitro-1,2-dimethoxybenzene lies in its capacity to serve as a foundational element for building elaborate aromatic structures. The functional groups present allow for sequential and regioselective modifications, paving the way for complex, highly substituted molecules.

The iodo group on the aromatic ring is a key handle for introducing molecular complexity. It serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is crucial for forming new carbon-carbon and carbon-heteroatom bonds. For instance, analogous iodo-nitroaromatic compounds, such as 2,4-dichloro-1-iodo-6-nitrobenzene, have been successfully employed as precursors in Suzuki coupling reactions to synthesize polychlorinated biphenyl (B1667301) (PCB) derivatives. researchgate.net

Based on this precedent, this compound is an ideal substrate for similar transformations:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives.

Heck Coupling: Reaction with alkenes to introduce unsaturated side chains.

Sonogashira Coupling: Reaction with terminal alkynes to yield substituted phenylacetylenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages.

Furthermore, the nitro group offers another site for transformation. It can be readily reduced to an amino group (NH2) using standard reducing agents (e.g., SnCl2, H2/Pd-C). This newly formed amine can then undergo a wide array of subsequent reactions, including diazotization, acylation to form amides, or condensation to form imines. This two-step sequence of cross-coupling at the iodo position followed by reduction and functionalization of the nitro group provides a reliable pathway to highly functionalized benzene (B151609) derivatives that would be difficult to access through other means.

While specific examples utilizing this compound to create fused or bridged ring systems are not documented in the surveyed literature, its structure suggests potential applications in this area. The synthesis of fused heterocyclic systems often involves the intramolecular cyclization of a suitably substituted aromatic precursor. By first using the iodo group to install a side chain via a cross-coupling reaction, a subsequent reaction involving the nitro (or its reduced amino form) or a methoxy (B1213986) group could, in principle, lead to ring closure. Methodologies like the "cut-and-sew" reactions involving benzocyclobutenones or intramolecular Diels-Alder reactions represent general strategies for forming such complex ring systems, though their application with this specific substrate has not been reported. nih.govnih.gov

Scaffold in Materials Science Research

The properties of substituted benzenes are of great interest in materials science. The arrangement of electron-donating (methoxy) and electron-withdrawing (nitro) groups can impart specific electronic and photophysical properties to molecules.

No specific research has been identified that employs this compound as a monomer or intermediate in the synthesis of polymers like conductive polymers or liquid crystals.

There are no documented instances of this compound being used as a direct building block for the active components in functional organic materials such as optoelectronic devices or sensors. Research in this area often focuses on other classes of compounds. researchgate.net

Ligand Precursors in Coordination and Organometallic Chemistry

The substituents on the this compound ring, particularly the oxygen atoms of the methoxy and nitro groups, could potentially act as coordination sites for metal ions. However, there is no available research demonstrating its use or the use of its derivatives as ligand precursors in coordination or organometallic chemistry.

Synthesis of Radiolabeled Analogs for Positron Emission Tomography (PET) (e.g., ¹⁸F-labeled compounds through SNAr)

The structure of this compound, featuring an iodine atom and a nitro group on a dimethoxybenzene ring, makes it a candidate for strategic incorporation into larger molecules destined for radiolabeling. The nitro group acts as a strong electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack, a prerequisite for the SNAr mechanism. The iodine atom serves as a good leaving group, which can be displaced by the nucleophilic [¹⁸F]fluoride ion.

However, the presence of two electron-donating methoxy groups on the aromatic ring can complicate the SNAr reaction by increasing the electron density of the ring, thereby making it less susceptible to nucleophilic attack. Research into the ¹⁸F-radiofluorination of substituted nitropyridines has shown that while methoxy groups are known to have this deactivating effect, efficient substitution with [¹⁸F]fluoride can still be achieved under specific reaction conditions.

While direct ¹⁸F-labeling of this compound itself is not a common strategy for the synthesis of PET tracers, its structural motif is found in various biologically active molecules, including analogs of verapamil (B1683045), a calcium channel blocker. In the development of ¹⁸F-labeled verapamil analogs for studying P-glycoprotein function with PET, the dimethoxybenzene core is a crucial component. The synthesis of these complex molecules often involves the preparation of a more elaborate precursor that already contains the dimethoxybenzene moiety, which is then subjected to radiolabeling in a later step.

For instance, the synthesis of precursors for ¹⁸F-labeled verapamil analogs may start from related dimethoxybenzene derivatives. The general principle involves a multi-step synthetic route to construct a larger molecule that incorporates the 1,2-dimethoxybenzene (B1683551) core and possesses a suitable leaving group for the final ¹⁸F-fluorination step. Although direct use of this compound as the immediate precursor for fluorination in these specific examples is not documented, its chemical features highlight its potential as a building block in the design of future PET tracer precursors.

Future Research Directions and Unexplored Avenues for 4 Iodo 5 Nitro 1,2 Dimethoxybenzene

Development of Highly Efficient and Stereoselective Synthetic Pathways

The advancement of research into 4-Iodo-5-nitro-1,2-dimethoxybenzene is contingent on the development of efficient and selective synthetic methodologies. Future work in this area should focus on overcoming the limitations of current synthetic routes, which may involve harsh conditions or result in modest yields. A primary objective is to devise pathways that are not only high-yielding but also offer precise control over the arrangement of atoms in three-dimensional space (stereoselectivity), which is crucial for applications in pharmacology and materials science.

Researchers may explore various strategies to achieve these goals. One promising avenue is the use of modern catalytic systems. For instance, the iodination of less-reactive aromatic compounds, such as nitro-substituted anisole (B1667542) derivatives, has been shown to be effective. organic-chemistry.org The development of catalysts tailored for the specific electronic environment of the dimethoxybenzene ring could enable regioselective iodination, ensuring the iodo group is introduced at the desired position. Furthermore, the nitration of aromatic compounds is a well-established reaction, typically employing a mixture of nitric and sulfuric acids to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.comlibretexts.org Research could focus on milder nitrating agents to improve the functional group tolerance of the reaction.

Stereoselective synthesis, particularly when developing derivatives of this compound, will be of paramount importance. Drawing inspiration from syntheses of complex natural products, where stereoselectivity is key, researchers could employ chiral auxiliaries or catalysts. nih.gov For example, a new family of diterpene-type aminotriol derivatives was synthesized in a stereoselective manner from a natural product, stevioside. nih.gov Similar principles could be applied to reactions involving the side chains or derivatives of the target molecule, ensuring the formation of a single, desired stereoisomer.

| Synthetic Goal | Potential Strategy | Key Considerations |

| High-Yield Iodination | Use of N-iodosuccinimide with a catalytic amount of a strong acid. organic-chemistry.org | Regioselectivity, mild reaction conditions. |

| Efficient Nitration | Development of novel nitrating agents to avoid harsh acidic conditions. masterorganicchemistry.comyoutube.com | Functional group compatibility, prevention of side reactions. |

| Stereoselective Derivatization | Application of chiral catalysts or auxiliaries in subsequent transformations. nih.gov | Control of stereocenters, enantiomeric purity. |

Exploration of Unconventional Reactivity and Novel Transformations

The unique combination of functional groups in this compound opens the door to exploring reactivity beyond standard transformations. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic attack. nih.gov This inherent reactivity can be exploited to develop novel carbon-heteroatom and carbon-carbon bond-forming reactions.

A particularly exciting area for future research lies in the chemistry of the iodo group. Iodoarenes can be oxidized to form hypervalent iodine reagents, which possess unique reactivity and are considered environmentally friendly alternatives to many heavy metal oxidants. nih.gov These reagents can act as powerful electrophiles or participate in ligand-coupling reactions, enabling the transfer of the aryl group to a wide range of nucleophiles without the need for a transition metal catalyst. nih.gov The development of methods to convert this compound into a hypervalent iodine species could unlock a host of new synthetic possibilities.

Furthermore, the interplay between the nitro and iodo groups could lead to unconventional reaction pathways. For instance, researchers could investigate the potential for intramolecular reactions, where the nitro group influences the reactivity of the iodo group, or vice-versa. The possibility of generating aryne or aryl radical intermediates from diaryliodonium salts derived from the parent compound also warrants investigation, as these reactive species can lead to the formation of complex molecular architectures. nih.gov

In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. In situ spectroscopic techniques, which allow for the observation of a reaction as it happens, are powerful tools for this purpose. By monitoring the formation and decay of transient species, researchers can gain valuable insights into the reaction pathway.

A range of spectroscopic methods could be employed. For example, in situ Raman spectroscopy has been successfully used to study the electrochemical reduction of nitrate (B79036) on a silver surface, providing direct evidence for the formation of various intermediates. rsc.org A similar approach could be used to study reactions at the nitro group of this compound. Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for the structural elucidation of organic compounds and could be adapted for in situ monitoring. jpsc.gov.in

These studies would be particularly informative for understanding the formation of key intermediates, such as the σ-adduct in nucleophilic aromatic substitution reactions or the transient species involved in the formation of hypervalent iodine reagents. The data obtained from these experiments would provide a solid foundation for theoretical and computational studies aimed at modeling the reaction pathways.

| Spectroscopic Technique | Potential Application | Information Gained |

| In Situ Raman Spectroscopy | Studying the reduction of the nitro group. rsc.org | Identification of intermediate nitrogen-containing species. |

| In Situ NMR Spectroscopy | Monitoring the progress of nucleophilic aromatic substitution. | Structural information on intermediates and products. |

| In Situ IR Spectroscopy | Observing changes in vibrational modes during a reaction. | Detection of bond formation and breakage. |

Rational Design of Derivatives for Specific Advanced Applications

The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. By systematically modifying the functional groups, researchers can fine-tune the electronic, steric, and pharmacological characteristics of the compound to suit specific applications in materials science, medicinal chemistry, and agrochemicals.

In the realm of materials science, the introduction of polymerizable groups or moieties with interesting photophysical properties could lead to the development of novel functional polymers or organic light-emitting diode (OLED) materials. The high degree of substitution on the benzene ring could also be exploited to create molecules with specific packing arrangements in the solid state, leading to materials with desirable electronic or optical properties.

In medicinal chemistry, the nitroaromatic scaffold is present in a number of therapeutic agents. The derivatives of this compound could be screened for a range of biological activities. For instance, new aminotriol derivatives of the natural product steviol (B1681142) have shown promising antiproliferative activity against human cancer cell lines. nih.gov By replacing the iodo or nitro group with various amine-containing side chains, a library of compounds could be synthesized and evaluated for their potential as anticancer agents. The design of these derivatives would be guided by structure-activity relationship (SAR) studies, where the biological activity is correlated with the chemical structure.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning are revolutionizing chemical research by providing powerful tools for prediction and optimization. chemcopilot.com These technologies can be trained on vast databases of chemical reactions to identify patterns and predict the outcomes of previously unseen transformations. chemcopilot.comacs.org

For this compound, AI could be employed in several key areas. Machine learning models could be used to predict the most efficient synthetic route to the parent compound or its derivatives, potentially identifying novel pathways that a human chemist might overlook. engineering.org.cn These models can also predict the optimal reaction conditions, such as temperature, solvent, and catalyst, thereby reducing the need for extensive experimental screening. acs.org

Furthermore, AI can be used to predict the properties of virtual compounds. By generating a large library of hypothetical derivatives of this compound, machine learning models could predict their biological activity, toxicity, or material properties. This would allow researchers to prioritize the synthesis of the most promising candidates, accelerating the discovery of new molecules with desired functions. The integration of AI and machine learning into the research workflow for this compound has the potential to significantly reduce the time and cost associated with the development of new applications for this versatile compound. chemcopilot.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Iodo-5-nitro-1,2-dimethoxybenzene with high regioselectivity?

- Answer : The synthesis typically involves sequential functionalization of 1,2-dimethoxybenzene.

Nitration : Introduce the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor meta-substitution due to the electron-donating methoxy groups at positions 1 and 2 .

Iodination : Electrophilic iodination (e.g., I₂/HNO₃ or KI/NaIO₄ in acidic media) targets position 4, leveraging the nitro group’s meta-directing effect. Solvent polarity and temperature (e.g., 25–40°C) influence reaction rates and purity .

- Key Considerations : Monitor reaction progress via TLC and HPLC to avoid over-iodination or side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR identifies methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by nitro and iodine substituents. ¹³C NMR confirms substituent positions via deshielding effects .

- Mass Spectrometry (HRMS) : Validates molecular weight (M.W. 339.03 g/mol) and isotopic patterns from iodine (e.g., [M+H]⁺ at m/z 340.03) .

- X-ray Crystallography : Resolves spatial arrangement, particularly iodine’s steric impact on crystal packing .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during iodination of nitro-substituted dimethoxybenzene derivatives?

- Answer :

- Optimized Conditions : Use polar aprotic solvents (e.g., DMF) to stabilize iodonium intermediates. Catalysts like BF₃·Et₂O enhance electrophilicity while suppressing di-iodination .

- Substituent Effects : The nitro group’s electron-withdrawing nature reduces ring reactivity; adjusting stoichiometry (e.g., 1.2 eq I₂) ensures mono-iodination .

- Validation : Kinetic studies (e.g., time-resolved UV-Vis) track intermediate formation.

Q. What strategies resolve contradictory data in the crystallization behavior of this compound?

- Answer :

- Thermal Analysis : DSC and TGA identify polymorph transitions (e.g., mp variations between 120–125°C due to solvent inclusion) .

- Solvent Screening : Test crystallization in mixed solvents (e.g., EtOH/H₂O) to stabilize specific polymorphs.

- Crystallographic Refinement : High-resolution X-ray data (R-factor < 0.05) clarifies disorder or solvate formation .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Buchwald-Hartwig Amination : Iodine’s leaving-group ability facilitates Pd-catalyzed C–N bond formation. Optimize ligand systems (e.g., XPhos) and bases (Cs₂CO₃) for turnover .

- Sonogashira Coupling : Use CuI/Pd(PPh₃)₄ to couple terminal alkynes. Monitor steric hindrance from methoxy groups via GC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Answer :

- Method Standardization : Compare solubility in DMSO, THF, and chloroform using nephelometry under controlled temperatures (25°C vs. 40°C) .

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize solvent compatibility.

- Impurity Screening : HPLC-MS identifies trace byproducts (e.g., de-iodinated derivatives) affecting solubility .

Methodological Best Practices

Q. What precautions are essential for handling this compound in air-sensitive reactions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.